molecular formula C22H26Cl2N2O2S2 B2980666 2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882083-22-9

2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2980666
CAS RN: 882083-22-9
M. Wt: 485.48
InChI Key: LVCQKLHKFRMJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H26Cl2N2O2S2 and its molecular weight is 485.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant portion of the research focuses on the synthesis and structural elucidation of derivatives related to the compound . Studies demonstrate the synthesis of a range of derivatives incorporating sulfanyl, acetamide, and other functional groups, aimed at exploring their chemical properties and potential applications. For instance, Nafeesa et al. (2017) synthesized a series of N-substituted derivatives with antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments, showcasing the methodological advancements in the creation of multifunctional molecules for potential therapeutic uses (Nafeesa et al., 2017).

Pharmacological Evaluation

Several studies evaluate the pharmacological properties of synthesized compounds, including their antibacterial, antifungal, and enzyme inhibition activities. For example, Rehman et al. (2013) assessed the activity of synthesized compounds against acetylcholinesterase and butyrylcholinesterase enzymes, finding some to be effective inhibitors, which highlights the potential therapeutic applications of such compounds in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Biological Screening and Antibacterial Activity

Research also delves into the biological screening of these derivatives for antibacterial and antifungal activities. The screening against various bacterial strains aims to identify compounds with significant inhibitory effects, which could lead to the development of new antimicrobial agents. Aziz-Ur-Rehman et al. (2020) synthesized a novel series of derivatives and efficiently screened them for antibacterial, hemolytic, and thrombolytic activities, identifying compounds with promising biological activities (Aziz-Ur-Rehman et al., 2020).

Chemical Properties and Applications

The chemical properties of these compounds, such as their spectroscopic signatures and conformational behavior, are explored to understand their stability, reactivity, and potential applications in various fields, including materials science and catalysis. For example, Mary et al. (2022) characterized an antiviral active molecule to obtain vibrational signatures, providing insights into the molecular interactions and stability of such compounds (Mary et al., 2022).

properties

IUPAC Name

2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O2S2/c23-17-5-9-19(10-6-17)25-21(27)15-29-13-3-1-2-4-14-30-16-22(28)26-20-11-7-18(24)8-12-20/h5-12H,1-4,13-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCQKLHKFRMJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide

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